- Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes, Angewandte Chemie, 2023, 62(10),

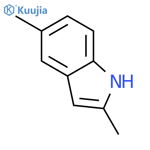

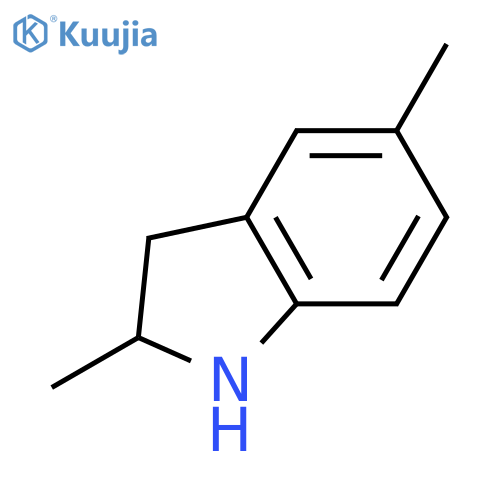

Cas no 90874-56-9 (2,5-Dimethyl-2,3-dihydro-1H-indole)

90874-56-9 structure

Nom du produit:2,5-Dimethyl-2,3-dihydro-1H-indole

Numéro CAS:90874-56-9

Le MF:C10H13N

Mégawatts:147.216922521591

MDL:MFCD16300825

CID:1121080

PubChem ID:19824126

2,5-Dimethyl-2,3-dihydro-1H-indole Propriétés chimiques et physiques

Nom et identifiant

-

- 2,3-dihydro-2,5-dimethyl-1H-Indole

- 1H-Indole, 2,3-dihydro-2,5-dimethyl-

- 2,5-Dimethyl-2,3-dihydro-1H-indole

- 2,3-Dihydro-2,5-dimethyl-1H-indole (ACI)

- Indoline, 2,5-dimethyl- (7CI)

- 90874-56-9

- MFCD16300825

- D78738

- SB39805

- 2,5-Dimethylindoline

- AKOS006358681

- CS-0152911

- BS-50090

- SCHEMBL7922397

-

- MDL: MFCD16300825

- Piscine à noyau: 1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3

- La clé Inchi: MVEUSNIEJOXRAO-UHFFFAOYSA-N

- Sourire: C1C(C)=CC2=C(NC(C2)C)C=1

Propriétés calculées

- Qualité précise: 147.105

- Masse isotopique unique: 147.105

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 0

- Complexité: 144

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.7

- Surface topologique des pôles: 12A^2

2,5-Dimethyl-2,3-dihydro-1H-indole PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD285808-250mg |

2,5-Dimethylindoline |

90874-56-9 | 96% | 250mg |

¥198.0 | 2024-04-17 | |

| TRC | D890810-100mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 100mg |

$ 299.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00055-1g |

2,5-Dimethylindoline |

90874-56-9 | 96% | 1g |

¥712.0 | 2024-07-18 | |

| TRC | D890810-50mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 50mg |

$ 219.00 | 2023-09-07 | ||

| Alichem | A199007170-1g |

2,5-Dimethylindoline |

90874-56-9 | 95% | 1g |

$478.74 | 2023-08-31 | |

| eNovation Chemicals LLC | D968596-5g |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 95% | 5g |

$1335 | 2024-07-28 | |

| TRC | D890810-10mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 10mg |

$ 64.00 | 2023-09-07 | ||

| Chemenu | CM148226-1g |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 95% | 1g |

$145 | 2024-07-20 | |

| Cooke Chemical | BD0222953-5g |

2,5-Dimethylindoline |

90874-56-9 | 96% | 5g |

RMB 3673.60 | 2025-02-21 | |

| eNovation Chemicals LLC | D968596-250mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 95% | 250mg |

$185 | 2024-07-28 |

2,5-Dimethyl-2,3-dihydro-1H-indole Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) , Silica Solvents: Toluene ; 48 h, 50 bar, 135 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (Ru2P) Solvents: Ethanol ; 5 h, 5 bar, 60 °C

Référence

- Geometric and electronic effects on the performance of a bifunctional Ru2P catalyst in the hydrogenation and acceptorless dehydrogenation of N-heteroarenes, Chinese Journal of Catalysis, 2021, 42(7), 1185-1194

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Tin , Hydrochloric acid Solvents: Ethanol , Water ; 4 h, 90 °C

1.2 Reagents: Potassium hydroxide Solvents: Water

1.2 Reagents: Potassium hydroxide Solvents: Water

Référence

- Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst, Angewandte Chemie, 2017, 56(21), 5760-5764

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: Palladium Solvents: 2,2,2-Trifluoroethanol ; 21 °C

1.2 Reagents: Diboronic acid ; 24 h, 40 °C

1.2 Reagents: Diboronic acid ; 24 h, 40 °C

Référence

- Pd/C-Catalyzed transfer hydrogenation of N-H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source, Organic & Biomolecular Chemistry, 2021, 19(3), 548-551

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: Dichloromethane

1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ; 30 min, -20 °C

1.3 Reagents: Triethylamine

1.4 Solvents: Diethyl ether , Methanol , Dichloromethane

1.5 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene ; 2 h, 90 °C

1.6 Solvents: Dichloromethane

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Solvents: Hexane

1.9 Reagents: Sodium hydroxide Solvents: Water

1.10 Solvents: Diethyl ether

1.11 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ; 30 min, -20 °C

1.3 Reagents: Triethylamine

1.4 Solvents: Diethyl ether , Methanol , Dichloromethane

1.5 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene ; 2 h, 90 °C

1.6 Solvents: Dichloromethane

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Solvents: Hexane

1.9 Reagents: Sodium hydroxide Solvents: Water

1.10 Solvents: Diethyl ether

1.11 Reagents: Sodium chloride Solvents: Water

Référence

- Novel strategies for the solid phase synthesis of substituted indolines and indoles, Bioorganic & Medicinal Chemistry, 2003, 11(3), 465-476

2,5-Dimethyl-2,3-dihydro-1H-indole Raw materials

2,5-Dimethyl-2,3-dihydro-1H-indole Preparation Products

2,5-Dimethyl-2,3-dihydro-1H-indole Littérature connexe

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

90874-56-9 (2,5-Dimethyl-2,3-dihydro-1H-indole) Produits connexes

- 26216-91-1(1H-Indole,2,3-dihydro-2-phenyl-)

- 22120-50-9(2,3-Dimethylindoline)

- 6872-06-6(2-Methylindoline)

- 2026189-50-2(2-{(prop-2-en-1-yloxy)carbonylamino}hex-5-enoic acid)

- 1381944-56-4(Methyl 3-4-(ethoxycarbonyl)-3-fluorophenyl-2-fluorobenzoate)

- 2418722-10-6(N-1-(2,6-difluorophenyl)-5-oxopyrrolidin-3-yloxirane-2-carboxamide)

- 325466-04-4(sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt))

- 2413869-20-0(methyl 1-{(tert-butoxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)

- 2229446-30-2(2-(2-fluoro-3-nitrophenyl)propan-2-amine)

- 1909326-67-5(8-oxa-2-azaspiro4.5decane-3,4-dione)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:90874-56-9)2,5-Dimethyl-2,3-dihydro-1H-indole

Pureté:99%

Quantité:5g

Prix ($):308.0